molecular formula C17H22N2O3 B2856750 2-(4-isopropylphenoxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide CAS No. 1421493-42-6

2-(4-isopropylphenoxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide

Cat. No. B2856750
CAS RN: 1421493-42-6
M. Wt: 302.374
InChI Key: BCVITTPIGHFIAM-UHFFFAOYSA-N
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Description

2-(4-isopropylphenoxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide, also known as IMPEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

Research into related compounds demonstrates potential anticancer applications. For example, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have shown anticancer activity by targeting the VEGFr receptor. This compound's structure and activity suggest a methodology for designing novel anticancer drugs with specific molecular targets (Sharma et al., 2018).

Anti-inflammatory and Analgesic Agents

Similarly, the development of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles evaluated as anti-inflammatory and analgesic agents points to the therapeutic potentials of such compounds. Their structure-activity relationship, particularly against COX-2 enzyme, highlights their importance in drug discovery for managing pain and inflammation (Shkair et al., 2016).

Corrosion Inhibitors

In materials science, derivatives of similar molecular frameworks have been synthesized for their corrosion prevention efficiencies. For instance, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives exhibit significant corrosion inhibition properties, demonstrating the versatility of such compounds in enhancing material lifespans and performance in industrial applications (Yıldırım & Cetin, 2008).

Coordination Complexes and Antioxidant Activity

The synthesis of coordination complexes from pyrazole-acetamide derivatives has shown that these compounds can form supramolecular architectures with significant antioxidant activity. This research highlights the role of hydrogen bonding in self-assembly processes and the therapeutic potential of these complexes (Chkirate et al., 2019).

properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-12(2)14-4-6-15(7-5-14)21-11-17(20)18-9-8-16-10-13(3)19-22-16/h4-7,10,12H,8-9,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVITTPIGHFIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-isopropylphenoxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide

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